Product packaging for Destruxin chl(Cat. No.:)

Destruxin chl

Cat. No.: B15131709
M. Wt: 630.2 g/mol
InChI Key: WUTLOXOGFQPKLT-FFIXUCITSA-N
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Description

Destruxin chl is a chlorinated analog of the destruxin family of cyclic hexadepsipeptides, a class of secondary metabolites primarily produced by the entomopathogenic fungus Metarhizium anisopliae . These compounds are composed of one alpha-hydroxy acid and five amino acid residues, with variations in this structure defining different analogs . Destruxins are the subject of extensive research due to their diverse bioactivities and complex mechanisms of action. In entomological research, destruxins are recognized for their critical role in fungal virulence, acting as potent immunosuppressors that facilitate infection in host insects . Recent studies have identified specific molecular targets, showing that destruxin A, a closely related analog, can bind to key immune proteins like hemocytin to inhibit hemolymph immunity and hemocyte aggregation . Furthermore, research indicates destruxins can interact with aminoacyl tRNA synthetases, potentially disrupting protein synthesis in insect cells . Beyond insect pathology, destruxins show significant promise in biomedical research. They exhibit potent antiproliferative activity against various human cancer cell lines, particularly in colorectal cancer models like HCT116 cells . The cytotoxic effects are linked to the induction of intrinsic apoptosis and cell cycle imbalance, often involving the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt pathway . Additionally, destruxins inhibit vacuolar H+-ATPase (V-ATPase), an established target for cancer and osteoporosis drug therapy . This inhibition underpins their observed anti-resorptive effects on osteoclasts, disrupting actin rings and the formation of ruffled borders without affecting cell survival, making them a compelling candidate for anti-osteoporosis therapeutic development . Researchers can utilize this compound to explore these multifaceted mechanisms and contribute to advancing knowledge in immunology, cancer biology, and metabolic bone disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48ClN5O8 B15131709 Destruxin chl

Properties

Molecular Formula

C29H48ClN5O8

Molecular Weight

630.2 g/mol

IUPAC Name

(3R,10S,13S,16S,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C29H48ClN5O8/c1-8-17(4)23-28(41)34(7)24(16(2)3)29(42)33(6)18(5)25(38)31-12-11-22(37)43-21(14-19(36)15-30)27(40)35-13-9-10-20(35)26(39)32-23/h16-21,23-24,36H,8-15H2,1-7H3,(H,31,38)(H,32,39)/t17?,18-,19?,20-,21+,23-,24-/m0/s1

InChI Key

WUTLOXOGFQPKLT-FFIXUCITSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(CCl)O)C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(CCl)O)C)C)C(C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Destruxin chl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the epoxide and hydroxyl groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic depsipeptide structure .

Major Products Formed: The major products formed from the reactions of this compound include oxidized and reduced derivatives, as well as substituted analogs with modified functional groups .

Scientific Research Applications

Insecticidal Activity

Metarhizium species produce destruxins, which act as virulence determinants against insects . These compounds induce flaccid paralysis and visceral muscle contraction in insects by targeting the Ca2+ channel and vacuolar-type ATPase . Host specificity often correlates with destruxin production .

Metarhizium anisopliae produces destruxin A (DA), which has demonstrated inhibitory activity against various insect species . DA exhibits antifeedant, growth regulator, contact toxicity, and ingestion toxicity properties against more than 20 insect species across Orthoptera, Lepidoptera, Hemiptera, Coleoptera, and Homoptera .

Pharmaceutical Potential

Destruxins have been explored as potential pharmaceuticals for treating diseases such as cancer, osteoporosis, Alzheimer's disease, and hepatitis B .

Immunosuppressant

Destruxin A can act as an immunosuppressant by damaging hemocytes (insect blood cells) . It can also impact other physiological processes, including muscle function, metabolism, and excretion, at higher doses .

Destruxin A (DA)

Insecticidal Properties: Destruxin A has dominant insecticidal activity . It disrupts the insect immune system, causes changes in cell morphology leading to organ malfunction, and rigidifies the muscular system .

Target Sites: DA binds to target sites on proteins, such as arginine tRNA synthetase, lamin-C proteins, aminoacyl tRNA synthases, BmTMEM214, and BmSEC13L, resulting in various physiological malfunctions in host insects .

Destruxin E, A, and B

These are produced in the largest amounts by Metarhizium strains. They may suppress both cellular and humoral immune responses to facilitate fungal colonization in insects .

Virulence and Bioassays

Deletion of genes involved in destruxin biosynthesis affects fungal virulence . Insect bioassays using locusts and silkworms showed that mutants unable to produce destruxins have altered median lethal times (LT50) compared to wild-type strains . Specifically, the study revealed that ΔdtxS2 is less virulent than the wild-type and ΔdtxS1 strains . Hemolymph from insects injected with wild-type strains lost melanization activity, indicating that destruxins, especially A and E, may suppress immune responses .

Effects on Silkworm Hemocytes

Research indicates that Destruxin A affects the hemocytes of the domestic silkworm, Bombyx mori . Low doses of DA lead to morphological changes in hemocytes within 6 hours . Higher doses result in morphological changes in muscle cells, fat bodies, and Malpighian tubules after 24 hours .

Metabolomic Profiling

Metabolomic profiles of Metarhizium species, with an emphasis on destruxin production, have been examined using liquid chromatography-tandem mass spectrometry . This analysis helps in identifying and verifying destruxin compounds and “destruxin-like compounds” (DLC) .

Data Table: Destruxin Production in Different Metarhizium Species

PlantFungus4 Days7 Days
BeanM. acridum 7486DesmACHL-E2, DesmA, E2
BeanM. flavoviride 2133CHL-E2, DesmA, E2DesmB, DesmC, A, B2, C, C2/F, D, D1, D2, E1, Ed, Ed1
BeanM. brunneum 2974DesmA, E2De

Note: "DesmA" and other codes represent different destruxin variants or related compounds identified in the metabolomic profiles .

Concluding Remarks

Comparison with Similar Compounds

Structural and Molecular Differences

The destruxin family comprises cyclic hexadepsipeptides with variations in amino acid residues, side-chain modifications, and halogenation. Key structural comparisons are summarized below:

Compound Molecular Formula Chlorine Presence Source Fungus Key Structural Features
Destruxin Chl C₃₀H₅₀ClN₅O₈ Yes Beauveria felina Chlorohydrin modification, [a-Me-Pro]
Destruxin A C₂₉H₄₇N₅O₇ No Metarhizium anisopliae β-methylproline, hydroxylated residues
Destruxin B C₃₀H₅₁N₅O₇ No Metarhizium robertsii Epoxy group, additional methyl group
Destruxin E C₃₀H₄₉ClN₅O₈ (inferred) Yes Metarhizium spp. Chlorinated variant of destruxin E
Insecticidal Effects
  • This compound: Limited direct insecticidal data exist, but its structural similarity to destruxin E suggests activity via ion channel disruption and immune suppression. Cytotoxicity in leukemia cells (LD₅₀: 16 mg/kg) implies broad bioactivity .
  • Destruxin A : Suppresses antimicrobial peptide (AMP) production in Plutella xylostella by inhibiting immune pathways (Toll, Imd, JAK/STAT) . Upregulates serine protease inhibitors (serpins), enhancing larval mortality when combined with RNAi .
  • Destruxin B : Induces apoptosis in cancer cells via mitochondrial pathways (caspase-3/9 activation, Bax translocation) . In insects, it disrupts calcium ATPase, causing paralysis .
Cytotoxicity
  • This compound : Demonstrates high cytotoxicity against murine L1210 leukemia cells, with a lethal dose of 16 mg/kg in mice .
  • Destruxin E : Shares chlorinated properties with this compound but shows lower potency in comparative assays .

Ecological and Applied Considerations

  • Destruxin A/B : Used in biocontrol due to Metarhizium's endophytic colonization in plants, enabling in planta metabolite production . However, resistance in pests like P. xylostella necessitates combinatorial approaches with RNAi .

Q & A

How to formulate a focused research question for Destruxin Chl studies?

A well-structured research question should align with gaps in existing literature (e.g., bioactivity mechanisms, ecological roles) while ensuring feasibility. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow scope. For example: “How does this compound’s LC₅₀ vary across insect cell lines under standardized in vitro conditions?” Avoid vague terms (e.g., “study effects”) and prioritize measurable outcomes. Validate feasibility by reviewing methodologies in prior studies (e.g., HPLC quantification protocols) .

Q. What are the best practices for ensuring experimental reproducibility in this compound research?

  • Protocol standardization : Document buffer compositions, incubation times, and equipment models (e.g., Shimadzu LC-20AD HPLC).
  • Compound validation : Use NMR and HRMS to confirm purity (>95%) and identity, citing spectral data in supplementary materials .
  • Negative controls : Include solvent-only treatments to isolate this compound’s effects from artifacts.
    Reproduce key experiments across independent replicates and report statistical power calculations (e.g., n ≥ 3, α = 0.05) .

Q. How to conduct a comprehensive literature review for this compound?

  • Database selection : Use SciFinder, PubMed, and Web of Science with Boolean terms (e.g., “this compound” AND (“bioactivity” OR “biosynthesis”)).

  • Temporal filtering : Prioritize studies from 2018–2025 to capture recent advancements in structural elucidation .

    不可错过!高效查找文献综述技巧!
    01:55
  • Source evaluation : Exclude non-peer-reviewed platforms (e.g., ) and prioritize journals with impact factors >3.0. Use tools like COPE guidelines to assess publication ethics .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods certified to ANSI/ASHRAE 110 standards during solubilization (e.g., in DMSO).
  • PPE : Wear nitrile gloves (0.1 mm thickness) and ANSI Z87.1-rated goggles to prevent dermal/ocular exposure.
  • Waste disposal : Neutralize aqueous solutions with 1% sodium hypochlorite before disposal, following EPA hazardous waste guidelines .

Advanced Research Questions

Q. How to resolve contradictions in this compound bioactivity data across studies?

  • Methodological audit : Compare extraction methods (e.g., solid-phase vs. liquid-liquid), solvent systems, and bioassay endpoints (e.g., IC₅₀ vs. EC₅₀).
  • Meta-analysis : Pool data from ≥10 studies using random-effects models to quantify heterogeneity (I² statistic). Adjust for variables like insect species developmental stage .
  • Purity verification : Cross-check studies reporting NMR δ-values (e.g., ¹H NMR: 5.32 ppm for olefinic protons) to confirm compound identity .

Q. What methodological considerations apply to statistical analysis of this compound’s cytotoxic effects?

  • Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) to calculate LC₅₀ with 95% confidence intervals.
  • Multiple testing correction : Apply Benjamini-Hochberg adjustments to p-values in transcriptomic studies to reduce false discovery rates .
  • Outlier identification : Use Grubbs’ test (α = 0.01) to exclude anomalous data points in cytotoxicity assays.

Q. How to design experiments isolating this compound’s mechanisms of action from co-occurring metabolites?

  • Chromatographic separation : Employ reverse-phase HPLC (C18 column, 5 µm, 4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA) to fractionate fungal extracts.
  • Bioassay-guided fractionation : Test each fraction for bioactivity (e.g., insect mortality) and correlate with LC-MS peaks specific to this compound (m/z 593.3 [M+H]⁺) .
  • Genetic knockdown : Use CRISPR-Cas9 to silence this compound biosynthetic genes (e.g., dxs) in fungal strains and compare bioactivity profiles .

Q. How to validate this compound’s molecular targets using multi-omics approaches?

  • Proteomics : Perform pull-down assays with biotinylated this compound, followed by LC-MS/MS to identify binding partners (e.g., ATP synthase subunits).
  • Transcriptomics : Use RNA-seq to profile differentially expressed genes in treated vs. untreated cells (|fold change| ≥2, FDR <0.05).
  • Metabolomics : Apply GC-MS to track ATP/ADP ratios, linking target engagement to metabolic disruption .

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